2-Methylisoindolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCHOUSVHXNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for 2 Methylisoindolin 4 Amine and Its Derivatives
Reactions of the Amine Functional Group
The primary amine at the 4-position of the isoindoline (B1297411) ring is a key handle for a multitude of chemical transformations, including acylation, alkylation, and reactions with nitrous acid.
Acylation Reactions and Amide Formation
The nucleophilic primary amine of 2-methylisoindolin-4-amine readily reacts with acylating agents to form stable amide derivatives. mnstate.edulibretexts.org This transformation is fundamental in medicinal chemistry for modifying the properties of amine-containing compounds. ijrpr.com
Reaction with Acid Chlorides and Anhydrides:
The most common acylation methods involve the use of acid chlorides or acid anhydrides. libretexts.orglumenlearning.com The reaction typically proceeds under basic conditions to neutralize the hydrogen halide or carboxylic acid byproduct. mnstate.edu Common bases include pyridine, triethylamine, or an excess of the amine starting material itself.
Table 1: Representative Acylation Reactions of this compound
| Acylating Agent | Base | Product |
| Acetyl Chloride | Pyridine | N-(2-methylisoindolin-4-yl)acetamide |
| Benzoyl Chloride | Triethylamine | N-(2-methylisoindolin-4-yl)benzamide |
| Acetic Anhydride | Sodium Acetate (B1210297) | N-(2-methylisoindolin-4-yl)acetamide |
The resulting amides generally exhibit altered solubility, electronic properties, and biological activity compared to the parent amine. The amide linkage can also serve as a precursor for further chemical modifications.
Selective N-Alkylation and N-Functionalization
Selective alkylation of the primary amine group introduces alkyl or functionalized alkyl chains, which can significantly impact the steric and electronic nature of the molecule.
Direct Alkylation:
Direct alkylation with alkyl halides can be challenging to control, often leading to polyalkylation. msu.edulibretexts.org To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is typically used. msu.edu
Reductive Amination:
A more controlled method for N-alkylation is reductive amination. ijrpr.com This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Table 2: N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde (B43269) | NaBH(OAc)₃ | N,2-dimethylisoindolin-4-amine |
| Acetone | NaBH₄ | N-isopropyl-2-methylisoindolin-4-amine |
| Benzaldehyde (B42025) | NaBH₄ | N-benzyl-2-methylisoindolin-4-amine |
Other N-Functionalization Reactions:
Beyond simple alkylation, the amine group can undergo various other functionalization reactions, such as reaction with isocyanates to form ureas or with sulfonyl chlorides to yield sulfonamides. These reactions expand the chemical space accessible from this compound.
Reactions with Nitrous Acid for Characterization and Transformation
The reaction of primary aromatic amines with nitrous acid (HNO₂) is a classic transformation used for both characterization and synthetic purposes. chemistrysteps.commsu.edu Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid. lumenlearning.comchemistrysteps.com
Diazotization:
At low temperatures (0-5 °C), this compound reacts with nitrous acid to form a relatively stable diazonium salt, 2-methylisoindolin-4-yl-diazonium chloride. lumenlearning.commsu.edu This reaction is known as diazotization. chemistrysteps.com
Table 3: Diazotization and Subsequent Reactions
| Reagent | Product |
| NaNO₂, HCl (0-5 °C) | 2-Methylisoindolin-4-yldiazonium chloride |
| H₂O, Δ | 2-Methylisoindolin-4-ol |
| CuCl | 4-Chloro-2-methylisoindoline |
| CuBr | 4-Bromo-2-methylisoindoline |
| CuCN | 2-Methylisoindoline-4-carbonitrile |
| HBF₄ | 4-Fluoro-2-methylisoindoline |
| H₃PO₂ | 2-Methylisoindoline |
These diazonium salts are versatile intermediates that can be subsequently converted into a wide array of functional groups through Sandmeyer, Schiemann, and other related reactions, making this a powerful tool for derivatization.
Modifications of the Isoindoline Ring System
The isoindoline ring system itself can undergo chemical modifications, primarily on the aromatic nucleus and potentially at the bridgehead positions.
Substitutions on the Aromatic Nucleus
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. lkouniv.ac.inmasterorganicchemistry.com This directing effect channels incoming electrophiles primarily to the positions ortho and para to the amine. In the case of this compound, the positions C5 and C7 are ortho, and the C-para position is part of the fused ring system.
Electrophilic Aromatic Substitution:
Reactions such as halogenation, nitration, and sulfonation are expected to occur on the benzene (B151609) ring. libretexts.org The exact position of substitution will be influenced by the steric hindrance of the isoindoline ring and the specific reaction conditions.
Table 4: Potential Electrophilic Aromatic Substitutions
| Reagent | Expected Major Product(s) |
| Br₂/FeBr₃ | 5-Bromo-2-methylisoindolin-4-amine and/or 7-Bromo-2-methylisoindolin-4-amine |
| HNO₃/H₂SO₄ | 5-Nitro-2-methylisoindolin-4-amine and/or 7-Nitro-2-methylisoindolin-4-amine |
| SO₃/H₂SO₄ | 2-Methyl-4-aminoisoindoline-5-sulfonic acid and/or 2-Methyl-4-aminoisoindoline-7-sulfonic acid |
It is important to note that the strong activating nature of the amine may lead to polysubstitution under harsh conditions. lkouniv.ac.in To control the reaction, the amine can be protected as an amide, which is less activating. msu.edu
Transformations at the Bridgehead Positions of the Isoindoline Core
Modifications at the bridgehead positions (C1 and C3) of the isoindoline core are less common and generally require more specific synthetic strategies. While direct functionalization at these positions on this compound is not widely reported, related isoindoline systems have undergone such transformations.
α-Lithiation and Electrophilic Quench:
In N-protected isoindolines, it is possible to achieve deprotonation at the C1 position using a strong base like n-butyllithium, followed by reaction with an electrophile. csic.es This suggests that with appropriate N-protection, similar transformations could potentially be applied to derivatives of this compound to introduce substituents at the C1 position.
Ring-Opening and Rearrangement Reactions:
Under certain conditions, the isoindoline ring system can undergo ring-opening or rearrangement reactions, although these are highly substrate and condition-dependent. Such transformations would dramatically alter the core structure of the molecule.
Olefination Reactions for Alkylidene Derivatization (e.g., Wittig Olefination)
The introduction of an alkylidene moiety (=CR¹R²) onto the isoindoline framework represents a significant structural modification, enabling the exploration of new chemical space. While this compound itself is not a direct substrate for olefination, it can be converted into a carbonyl-containing derivative, which can then readily undergo reactions like the Wittig olefination. wikipedia.orglumenlearning.comlibretexts.org
A key intermediate for such a transformation is an isoindoline-carbaldehyde. For instance, a protected version, tert-butyl 4-formylisoindoline-2-carboxylate, is a known compound that can serve as a substrate for olefination. cymitquimica.com The synthesis of such an aldehyde from a non-formylated isoindoline could be achieved through established formylation methods, such as the Vilsmeier-Haack reaction, which is effective for introducing formyl groups onto electron-rich aromatic rings. uminho.ptchemmethod.com
Once the aldehyde derivative is obtained, the Wittig reaction provides a reliable method for converting the carbonyl group into a carbon-carbon double bond. libretexts.orgorganic-chemistry.org The reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. lumenlearning.com The versatility of the Wittig reaction allows for the introduction of a wide variety of alkylidene substituents, depending on the structure of the ylide used. wikipedia.org
The general sequence is outlined below:
Protection and Formylation: The starting this compound would first have its 4-amino group protected, followed by the introduction of a formyl group onto the aromatic ring, likely at a position activated by the amino group (e.g., the 5- or 7-position).
Wittig Olefination: The resulting isoindoline-carbaldehyde is then reacted with a chosen Wittig reagent (Ph₃P=CHR) to yield the desired alkylidene derivative. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.org
A representative Wittig reaction on a generic isoindoline-4-carbaldehyde is shown in the table below.
| Reactant 1 (Aldehyde) | Reactant 2 (Ylide) | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Protected-isoindoline-4-carbaldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | N-Protected-4-vinylisoindoline | THF, Room Temperature | wikipedia.orglumenlearning.com |
| N-Protected-isoindoline-4-carbaldehyde | Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl (E)-3-(N-Protected-isoindolin-4-yl)acrylate | DCM, Reflux | organic-chemistry.org |
Scaffold Diversification through Advanced Coupling Reactions
Cross-coupling reactions catalyzed by transition metals are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a direct path to complex molecules from simple precursors. For the this compound scaffold, these reactions are critical for introducing aryl, heteroaryl, and other functional groups, significantly diversifying the core structure.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. wikipedia.orgsnnu.edu.cnorganic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound and an organic halide or triflate. organic-chemistry.org To apply this to this compound, a halogen atom must first be introduced onto the aromatic ring. Given the activating nature of the 4-amino group, electrophilic halogenation using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) would likely proceed regioselectively at the ortho or para positions (e.g., C5 or C7). d-nb.info The resulting halo-isoindoline derivative can then be coupled with a variety of boronic acids or boronate esters. nih.govnih.gov This strategy allows for the direct attachment of new aryl or heteroaryl rings to the isoindoline core.
| Halo-Isoindoline Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 7-Bromo-2-methylisoindolin-4-amine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Methyl-7-phenylisoindolin-4-amine | organic-chemistry.orgnih.gov |
| 5-Iodo-2-methylisoindolin-4-amine (protected) | Thiophene-2-boronic acid | PdCl₂(dppf), K₃PO₄, Dioxane | 2-Methyl-5-(thiophen-2-yl)isoindolin-4-amine (protected) | mdpi.com |
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. wikipedia.orgorganic-chemistry.org The this compound scaffold can participate in this reaction in two distinct ways:
As the Amine Component: The primary amino group at the C4 position can act as the nucleophile, coupling with a variety of aryl or heteroaryl halides to produce N-arylated derivatives. rug.nl This directly functionalizes the existing amino group.
As the Halide Component: A halogenated derivative of this compound can be coupled with other primary or secondary amines, amides, or heterocycles. libretexts.org This approach introduces a new amino-substituent onto the aromatic ring.
The choice of palladium catalyst and ligand (e.g., BINAP, XPhos, RuPhos) is crucial for achieving high yields and broad substrate scope. wikipedia.orgrug.nl
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, offer a cost-effective alternative to palladium-based systems for forming C-N, C-O, and C-S bonds. organic-chemistry.orgwikipedia.orgoperachem.com The classic Ullmann reaction often required harsh conditions, but modern protocols using specific ligands (e.g., diamines, 1,10-phenanthroline) allow these transformations to proceed under much milder temperatures. nih.govmdpi.com
For this compound, the most relevant application is the N-arylation of the 4-amino group. This Ullmann-type reaction would involve coupling the amine with an aryl iodide or bromide in the presence of a copper(I) salt (e.g., CuI) and a base. This method is particularly useful for constructing diarylamine structures, which are prevalent in materials science and medicinal chemistry.
| Amine Substrate | Aryl Halide | Catalyst System | Product | Reference |
|---|---|---|---|---|
| This compound | Iodobenzene | CuI, 1,10-Phenanthroline, Cs₂CO₃, Toluene | 2-Methyl-N-phenylisoindolin-4-amine | organic-chemistry.org |
| This compound | 4-Bromobenzonitrile | CuI, N,N'-Dimethylethylenediamine (DMEDA), K₂CO₃, Dioxane | 4-((2-Methylisoindolin-4-yl)amino)benzonitrile | nih.gov |
Beyond classical cross-coupling reactions that require pre-functionalized substrates (e.g., halides), modern synthetic chemistry has seen the rise of direct C-H activation and functionalization. wikipedia.orgsigmaaldrich.com These methods offer a more atom- and step-economical approach to scaffold diversification by forming new bonds directly from ubiquitous C-H bonds. scispace.comdmaiti.com
For the this compound scaffold, intermolecular C-H functionalization reactions catalyzed by metals like rhodium or palladium are highly attractive. nih.gov The existing atoms on the scaffold, such as the isoindoline nitrogen or the 4-amino group, can act as directing groups, guiding the catalyst to activate a specific C-H bond on the aromatic ring with high regioselectivity. For example, a directing group could facilitate C-H activation at the C5 or C7 position, enabling subsequent coupling with alkenes (Heck-type reaction), alkynes, or other partners. This strategy bypasses the need for a separate halogenation step and represents a cutting-edge approach to creating novel analogues. wikipedia.org
Research into the Rh-catalyzed C-H functionalization of nitrogen heterocycles has shown that the metal can coordinate to the heterocycle and facilitate the activation of an adjacent C-H bond, leading to intermediates that can be trapped by various electrophiles. nih.gov Applying this logic to this compound opens up a wide range of potential transformations for rapid library synthesis and lead optimization.
Advanced Applications of 2 Methylisoindolin 4 Amine in Contemporary Organic Synthesis
Utility as Chiral Building Blocks in Asymmetric Synthesis
Chiral amines are crucial in asymmetric synthesis, acting as resolving agents, chiral auxiliaries, or key structural components of target molecules. sigmaaldrich.comnih.gov The development of methods for producing enantiomerically pure compounds is a major focus in medicinal chemistry and drug development, as often only one enantiomer of a chiral drug possesses the desired therapeutic effect. enamine.netlibretexts.org 2-Methylisoindolin-4-amine, once resolved into its enantiomers, can be utilized as a valuable chiral building block.
The primary amine functionality on the isoindoline (B1297411) core allows for its incorporation into various molecular frameworks, imparting chirality and influencing the stereochemical outcome of subsequent reactions. While direct applications of enantiopure this compound as a chiral auxiliary are not extensively documented in readily available literature, the broader class of chiral amines and isoindoline derivatives has seen widespread use. sigmaaldrich.comsigmaaldrich.com For instance, chiral amines are fundamental to the synthesis of many drugs and drug candidates. sigmaaldrich.com The synthesis of chiral building blocks can be achieved through various strategies, including the modification of compounds from the chiral pool, asymmetric catalysis, and enantioseparation of racemic mixtures. enamine.net
The general utility of chiral amines in asymmetric synthesis is well-established. They can be used to form chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. sigmaaldrich.comsigmaaldrich.com The development of efficient synthetic routes to chiral amines, including those with the isoindoline scaffold, is therefore an active area of research. nih.gov Asymmetric hydrogenation and other catalytic methods are often employed to produce enantiomerically enriched amines and their derivatives. nih.govnih.gov
Development of Novel Organocatalytic Systems Incorporating the Isoindoline Amine Moiety
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.govmdpi.com Chiral amines are a prominent class of organocatalysts, often activating substrates through the formation of enamines or iminium ions. mdpi.combeilstein-journals.org The isoindoline scaffold, with its chiral centers and potential for functionalization, is an attractive framework for the design of new organocatalysts.
While direct examples of organocatalysts derived from this compound are not prevalent in the literature, related isoindoline-containing catalysts have been developed and studied. For instance, chiral isoindoline-porphyrin hybrids have been synthesized and their catalytic activity in aqueous aldol (B89426) and Michael reactions has been investigated. mdpi.com In some cases, the isoindoline-derived porphyrin showed moderate catalytic activity. mdpi.com
The development of bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a hydrogen-bond donor moiety, is an active area of research. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity. The amino group of this compound could serve as a handle to attach a hydrogen-bond donating group, such as a thiourea (B124793) or a squaramide, to create a novel bifunctional organocatalyst.
The effectiveness of an organocatalyst is often dependent on its structure and the reaction conditions. Researchers have explored various chiral amine scaffolds, including those derived from cinchona alkaloids and prolinol ethers, to catalyze a wide range of transformations. mdpi.comuni-regensburg.de The exploration of isoindoline-based organocatalysts, including those derived from this compound, represents a promising avenue for the discovery of new and efficient catalytic systems. mdpi.com
Contribution to the Total Synthesis of Natural Product Analogs
The synthesis of natural products and their analogs is a driving force for the development of new synthetic methodologies. beilstein-journals.orgengineering.org.cn Natural product analogs are often synthesized to explore structure-activity relationships, improve biological activity, or simplify the molecular structure for easier synthesis. danielromogroup.comrsc.org The isoindoline core is present in a number of natural products and their derivatives, making this compound a potentially valuable building block in this field.
For example, derivatives of aristoyagonine, which contain a benzo beilstein-journals.orgoxepino[4,3,2-cd]isoindol-2(1H)-one core, have been synthesized and evaluated as bromodomain inhibitors. nih.govsemanticscholar.org The synthesis of these compounds involved the construction of a 2-methylisoindolin-1-one (B1605200) backbone. nih.govsemanticscholar.org This highlights how substituted isoindolines can be key intermediates in the synthesis of complex, biologically active molecules.
The total synthesis of natural products often requires the strategic use of building blocks that can be elaborated into the final target molecule. The functional groups on this compound, the aromatic ring and the primary amine, provide multiple points for chemical modification. This allows for its incorporation into a convergent synthetic strategy, where different fragments of the target molecule are synthesized separately and then joined together.
While a direct application of this compound in the total synthesis of a specific natural product analog is not explicitly detailed in the provided search results, the utility of the isoindoline scaffold is evident. The development of synthetic routes to complex molecules often relies on the availability of versatile building blocks like this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylisoindolin-4-amine, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Use POCl3-mediated cyclization of substituted anilines (e.g., 4-methoxy-N-methylaniline) under reflux conditions, followed by acid-catalyzed ring closure. Adjust reaction time and temperature to minimize byproducts .
- Route 2 : Employ nucleophilic substitution with fluorinated precursors (e.g., pentafluoropyridine derivatives) to introduce the methyl and amine groups. Optimize stoichiometry and solvent polarity for higher yields .
- Validation : Confirm purity via HPLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry. Cross-reference synthetic steps with analogous protocols for isoindoline derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to identify proton environments and carbon frameworks. Compare chemical shifts with structurally similar compounds (e.g., 4-Methylisoquinolin-6-amine) .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular formula (e.g., C10H12N2) and fragmentation patterns.
- IR Spectroscopy : Analyze amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bends to verify functional groups .
- Cross-Database Validation : Use SciFinder or Reaxys to compare spectral data with known isoindoline analogs .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl3) .
- Spill Management : Neutralize spills with dry sand or chemical absorbents. Avoid aqueous solutions to prevent exothermic reactions.
- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives as microtubulin inhibitors?
- Methodology :
- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 1, 3, or 5 of the isoindoline ring. Use parallel synthesis for high-throughput screening .
- Biological Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with reference compounds (e.g., colchicine).
- Data Analysis : Perform multivariate regression to correlate electronic (Hammett constants) and steric parameters with inhibitory activity .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodology :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and EPA DSSTox to identify outliers. Normalize results using standardized assay conditions (e.g., cell line passage number, solvent controls) .
- Reproducibility Checks : Replicate conflicting studies with strict adherence to original protocols. Use statistical tools (e.g., ANOVA) to assess variability .
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to microtubulin, validating discrepancies via in vitro binding assays .
Q. How can computational tools predict the metabolic stability of this compound derivatives?
- Methodology :
- In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to estimate metabolic pathways. Focus on cytochrome P450 interactions and phase II conjugation sites.
- Database Mining : Leverage PISTACHIO and REAXYS_BIOCATALYSIS databases to identify analogous compounds with known metabolic profiles .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
